molecular formula C22H23N3O5S B2585617 5-(benzyloxy)-1-methyl-4-oxo-N-(4-sulfamoylphenethyl)-1,4-dihydropyridine-2-carboxamide CAS No. 1021248-68-9

5-(benzyloxy)-1-methyl-4-oxo-N-(4-sulfamoylphenethyl)-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2585617
CAS No.: 1021248-68-9
M. Wt: 441.5
InChI Key: GRVUYYSLDKCMCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(benzyloxy)-1-methyl-4-oxo-N-(4-sulfamoylphenethyl)-1,4-dihydropyridine-2-carboxamide is a high-purity chemical compound offered for research purposes. This synthetic molecule features a dihydropyridine core, a benzyloxy substituent, and a sulfonamide phenethyl carboxamide side chain, a structural motif found in various pharmacologically active agents . Compounds with sulfonamide groups are frequently investigated for their ability to inhibit enzymes like carbonic anhydrases, which are important targets in conditions such as cancer and metabolic disorders . The primary research applications for this compound remain to be fully explored but may include areas such as medicinal chemistry, where it could serve as a building block for novel drug candidates, or biochemistry, where its potential as an enzyme inhibitor could be probed. Its mechanism of action would depend on the specific biological target, but the sulfonamide group is known to act as a zinc-binding moiety in certain enzyme inhibitor contexts . Researchers can utilize this compound for hit-to-lead optimization, structure-activity relationship (SAR) studies, and in vitro assay development. Please note: This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations during the handling, storage, and disposal of this material.

Properties

IUPAC Name

1-methyl-4-oxo-5-phenylmethoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-25-14-21(30-15-17-5-3-2-4-6-17)20(26)13-19(25)22(27)24-12-11-16-7-9-18(10-8-16)31(23,28)29/h2-10,13-14H,11-12,15H2,1H3,(H,24,27)(H2,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVUYYSLDKCMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Gaps

  • Pharmacological Data: No direct studies on the target compound were found. However, analogs suggest: Sulfonamide-containing 1,4-DHPs often target enzymes like carbonic anhydrase or kinases. Benzyloxy groups enhance lipophilicity, which may improve blood-brain barrier penetration.
  • Contradictions :
    • highlights tyrosinase inhibition for benzyloxy-DHPs, while compounds lack this focus, indicating structural nuances dictate target specificity.

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